Isophilippinolide A

Description

Isophilippinolide A is a bioactive butanolide compound primarily isolated from Cinnamomum species, notably Cinnamomum subavenium and Cinnamomum validinerve. It has garnered attention for its potent anticancer properties, particularly against human melanoma cells. Mechanistically, this compound induces G2/M phase cell cycle arrest and caspase-dependent apoptosis, as demonstrated in vitro using human melanoma cell lines such as A375 and A2058 . Additionally, it exhibits moderate anti-inflammatory and antibacterial activities, though these effects are less pronounced compared to its anticancer efficacy .

Properties

Molecular Formula |

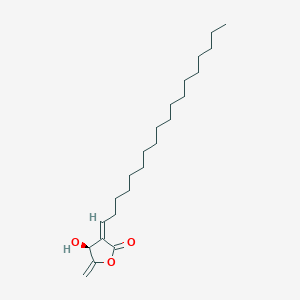

C23H40O3 |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

(3Z,4S)-4-hydroxy-5-methylidene-3-octadecylideneoxolan-2-one |

InChI |

InChI=1S/C23H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(24)20(2)26-23(21)25/h19,22,24H,2-18H2,1H3/b21-19-/t22-/m1/s1 |

InChI Key |

SQZLNCJQWPKOOM-SUAFWNPMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |

Synonyms |

4-hydroxy-5-methylene-3-octadecylidenedihydrofuran-2-one isophilippinolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Subamolide E

Subamolide E, another Cinnamomum-derived butanolide, shares structural similarities with Isophilippinolide A. However, it predominantly induces sub-G1 cell cycle arrest (indicative of apoptosis) rather than G2/M arrest. Subamolide E also activates caspase-3 and caspase-9 pathways but demonstrates a lower IC50 (5.2 µM) in melanoma cells compared to this compound (IC50 = 8.3 µM) . This suggests divergent structure-activity relationships within the butanolide class.

Isoobtusilactone A and Philippinolide A

These structurally related γ-butyrolactones from Cinnamomum species exhibit comparable anticancer activity. Isoobtusilactone A induces DNA damage and mitochondrial apoptosis, while Philippinolide A shows synergistic effects with chemotherapeutic agents. However, neither compound has been as extensively studied as this compound in melanoma models .

Comparison with Functionally Similar Compounds

36H (Melanogenesis Inhibitor)

36H, a novel inhibitor from Cinnamomum osmophloeum, shares functional overlap in targeting melanoma but operates via tyrosinase suppression and melanin reduction rather than direct apoptosis.

Mannosylerythritol Lipid (MEL)

MEL, a microbial glycolipid, induces apoptosis in melanoma cells through ERK pathway activation. While MEL and this compound both promote caspase-3 cleavage, MEL’s mechanism is independent of cell cycle arrest, highlighting functional diversity among apoptosis-inducing agents .

Lincomolide A

Lincomolide A, a butanolide from Cinnamomum validinerve, outperforms this compound in anti-inflammatory assays (IC50 = 2.98 µM vs. >10 µM for superoxide anion inhibition) but shows weaker anticancer activity .

Data Tables

Table 1: Anticancer Activity of Selected Compounds

Table 2: Anti-Inflammatory and Antimicrobial Activity

| Compound | Superoxide Anion IC50 (µM) | Anti-P. acnes Activity | Reference |

|---|---|---|---|

| This compound | >10 | Moderate | |

| Lincomolide A | 2.98 | Strong |

Q & A

Q. What are the recommended methodological approaches for isolating Isophilippinolide A from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (normal phase or reverse-phase) and HPLC. Key steps include biomass pre-treatment to enhance yield, solvent optimization based on polarity, and purity validation via TLC or LC-MS. Reproducibility requires detailed documentation of solvent ratios, temperature, and pressure conditions .

Q. How is the structural elucidation of this compound conducted, and what spectroscopic data are essential?

Structural characterization relies on NMR (¹H, ¹³C, 2D-COSY, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR data should include chemical shifts, coupling constants, and NOE correlations to confirm stereochemistry. HRMS validates molecular formula, while X-ray diffraction provides absolute configuration. Raw spectral data must be archived in supplementary materials for peer review .

Q. What in vitro assays are commonly employed to assess the bioactivity of this compound?

Standard assays include cytotoxicity (MTT or SRB assays against cancer cell lines), enzyme inhibition (e.g., kinase or protease activity measured via fluorometry), and antimicrobial susceptibility testing (MIC determination). Controls should account for solvent interference, and dose-response curves must use triplicate measurements with statistical validation (e.g., ANOVA) .

Q. What criteria ensure the purity of this compound post-isolation?

Purity is verified via melting point analysis, HPLC-DAD/ELSD (≥95% peak area), and absence of extraneous peaks in NMR. Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) provides additional validation. Reproducibility requires strict adherence to drying and storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from assay variability (cell line specificity, incubation time) or compound instability. Strategies include:

Q. What synthetic strategies optimize the total yield of this compound in laboratory settings?

Retrosynthetic analysis prioritizes stereoselective steps, such as Sharpless epoxidation or enzymatic resolution. Protecting group strategies (e.g., TBS ethers for hydroxyls) mitigate side reactions. Process optimization via Design of Experiments (DoE) can identify critical factors (temperature, catalyst loading) to maximize yield. Reaction monitoring via in situ FTIR or LC-MS ensures intermediate stability .

Q. How should stability studies for this compound be designed to assess degradation under physiological conditions?

Studies should evaluate:

- pH-dependent hydrolysis (simulated gastric fluid vs. PBS at pH 7.4).

- Thermal stability (4°C, 25°C, 40°C) over 1–30 days.

- Light exposure effects (ICH Q1B guidelines). Degradation products are profiled using UPLC-QTOF-MS, with kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What computational methods validate the binding mechanisms of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) predict binding affinities and stability. Free energy calculations (MM/PBSA) quantify interaction energies. Experimental validation via mutagenesis (e.g., Ala-scanning of target residues) confirms computational predictions .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., IC₅₀ values) with standard deviations and statistical tests. Use SI units and avoid nested tables .

- Figures : Spectra must display resolution (≥300 dpi) with annotated peaks. Synthetic schemes should follow IUPAC nomenclature .

- Reproducibility : Archive experimental parameters (e.g., HPLC gradients, NMR acquisition times) in supplementary materials. Reference commercial instrument models and software versions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.